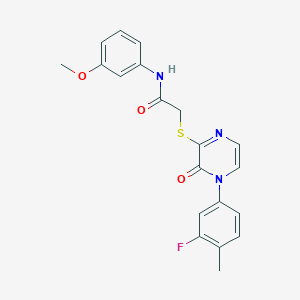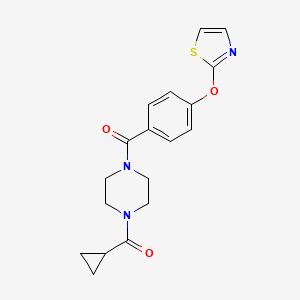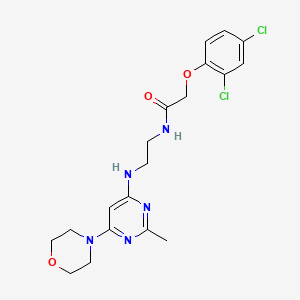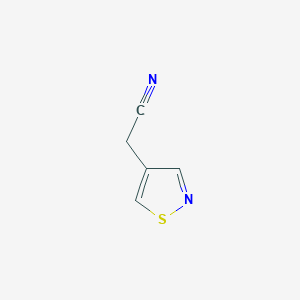
6-Chloro-2,2'-bipyridine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2,2'-bipyridine-5-carbonitrile is a chemical compound that belongs to the family of bipyridines, which are known for their versatile applications in various fields of chemistry. Although the specific compound 6-Chloro-2,2'-bipyridine-5-carbonitrile is not directly discussed in the provided papers, related compounds such as 6,6'-dimethyl-2,2'-bipyridyl complexes and 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile are mentioned, which can provide insights into the chemical behavior and properties of similar bipyridine derivatives.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of bipyridine derivatives is crucial in determining their physical and chemical properties. X-ray crystallography is a common technique used to elucidate the solid-state structure of these compounds. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was determined using X-ray analysis, revealing the presence of hydrogen bonds and aromatic π-π stacking interactions . These structural features are important for understanding the reactivity and interaction of bipyridine derivatives with other molecules.
Chemical Reactions Analysis
Bipyridine derivatives undergo various chemical reactions that are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the reactivity of the compound. For instance, the chloro and nitro groups in the compound mentioned in paper are likely to influence its reactivity in substitution reactions. Similarly, the trifluoroacetyl group in the compound from paper makes it a suitable intermediate for nucleophilic substitution reactions to synthesize azaindazole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of bipyridine derivatives are determined by their molecular structure and substituents. The optical properties of these compounds can be studied using UV-vis absorption and fluorescence spectroscopy, as demonstrated in paper , where the absorption and fluorescence maxima were observed and the effects of solvents on the emission spectra were investigated. The phase transitions and vibrations of bipyridine complexes can be studied using differential scanning calorimetry and spectroscopic methods, as shown in paper , providing insights into the dynamic behavior of these compounds.
Aplicaciones Científicas De Investigación
1. Organic Chemistry Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances . They are extensively used as fundamental components in various applications, including biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . The synthesis methods of these compounds are important to understand their characteristics .
2. Transition-Metal Catalysis Bipyridines and their derivatives are extensively used as ligands in transition-metal catalysis . They strongly coordinate with metal centers, which often results in a decrease in catalytic activity and yield in the reaction system . To address this issue, advances over the last 30 years in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions have been reviewed .
3. Photosensitizers Bipyridines and their derivatives are also used as photosensitizers . Photosensitizers are molecules that produce chemical changes upon absorbing light. They are used in a variety of scientific fields, including photodynamic therapy, solar energy conversion, and photocatalysis .
4. Biochemical Research “6-Chloro-2,2’-bipyridine-5-carbonitrile” is listed as a biochemical product . While the specific applications are not detailed, biochemicals are typically used in research settings for various purposes, including the study of biological processes and the development of new drugs .
5. Negishi Coupling Reaction While not directly related to “6-Chloro-2,2’-bipyridine-5-carbonitrile”, a similar compound, “6-Chloropyridine-2-carbonitrile”, is used as a substrate in a Negishi coupling reaction with an arylzinc halide . This reaction is catalyzed by Pd-NHC (PEPPSI-Ipr, Catalog No. 668032) .
6. Chemical Research “6-Chloro-2,2’-bipyridine-5-carbonitrile” is listed as a chemical product . While the specific applications are not detailed, chemicals are typically used in research settings for various purposes, including the study of chemical processes and the development of new compounds .
7. Proteomics Research “6-Chloro-2,2’-bipyridine-5-carbonitrile” is also listed as a specialty product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Safety And Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-chloro-6-pyridin-2-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3/c12-11-8(7-13)4-5-10(15-11)9-3-1-2-6-14-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWQSLAEIHNJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,2'-bipyridine-5-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-methylpropanoate](/img/structure/B3019788.png)

![(3,3-Difluorocyclobutyl)-[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]methanone](/img/structure/B3019790.png)

![5-Methyl-5-azaspiro[3.4]octan-7-amine](/img/structure/B3019794.png)


![diethyl 2,2'-(1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B3019797.png)

![3-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B3019800.png)
![N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3019801.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3019802.png)
